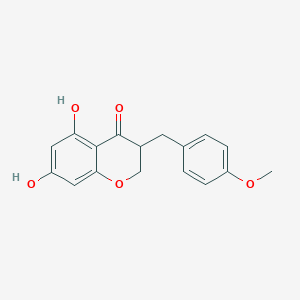
3,9-Dihydroeucomin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dihydroeucomin is a natural homoisoflavanone compound. It has been identified as a bitter-masking agent, particularly isolated from the resin of Daemonorops draco
Applications De Recherche Scientifique
3,9-Dihydroeucomin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of homoisoflavanones.
Mécanisme D'action
Target of Action
3,9-Dihydroeucomin, a natural homoisoflavonoid compound, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme involved in inflammation and pain, making it a key target for anti-inflammatory drugs.
Mode of Action
This compound interacts with COX-2, exhibiting inhibitory activity . By inhibiting COX-2, it reduces the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
The primary result of this compound’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, it can alleviate symptoms of inflammation such as pain, redness, and swelling.
Analyse Biochimique
Biochemical Properties
3,9-Dihydroeucomin has been shown to have less cyclooxygenase-2 (COX-2) inhibitory activity . COX-2 is an enzyme that plays a crucial role in inflammation and pain, suggesting that this compound may have potential anti-inflammatory effects .
Molecular Mechanism
Its interaction with COX-2 suggests it may inhibit this enzyme, potentially reducing the production of pro-inflammatory prostaglandins .
Méthodes De Préparation
3,9-Dihydroeucomin can be synthesized through various methods. One approach involves the extraction from natural sources such as the resin of Daemonorops draco, followed by purification using high-performance liquid chromatography (HPLC) . Another method includes gram-scale synthesis involving quantitative liquid chromatography, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) analysis .
Analyse Des Réactions Chimiques
3,9-Dihydroeucomin undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkyl groups.
Acylation and Deacylation: These reactions involve the addition or removal of acyl groups, respectively.
Comparaison Avec Des Composés Similaires
3,9-Dihydroeucomin is unique among homoisoflavanones due to its potent bitter-masking properties. Similar compounds include:
Eucomol: Another homoisoflavanone with similar structural features but different biological activities.
4′-Demethyl-3,9-dihydroeucomin: A derivative of this compound with slightly different chemical properties and applications.
Dihydrobonducellin: Another homoisoflavanone with immunosuppressive effects.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.
Propriétés
IUPAC Name |
5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-4-2-10(3-5-13)6-11-9-22-15-8-12(18)7-14(19)16(15)17(11)20/h2-5,7-8,11,18-19H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERGURVELWCYAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2COC3=CC(=CC(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the structure of 3,9-Dihydroeucomin compare to other isolated compounds and how does this relate to its biological activity?
A: this compound is one of three homoisoflavanones isolated from Eucomis montana, alongside 4'-demethyl-3,9-dihydroeucomin and 4'-demethyl-5-O-methyl-3,9-dihydroeucomin []. While all three exhibited anti-inflammatory and antioxidant activities, 4'-demethyl-3,9-dihydroeucomin displayed the most potent inhibition of chemiluminescence (IC50 of 7 mg/mL) []. This suggests that the presence and position of methoxy groups on the homoisoflavanone skeleton may influence their biological activity. Further structure-activity relationship studies are needed to confirm these observations and explore potential modifications for enhanced potency and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
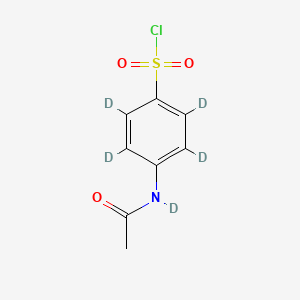
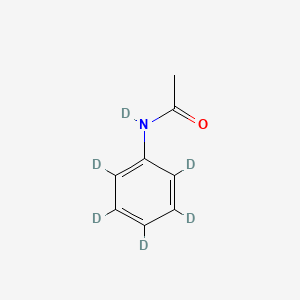
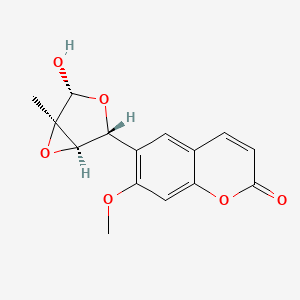
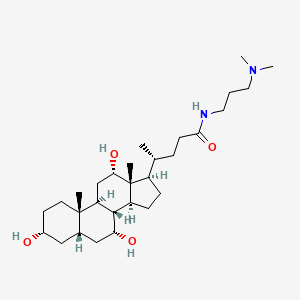
![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)
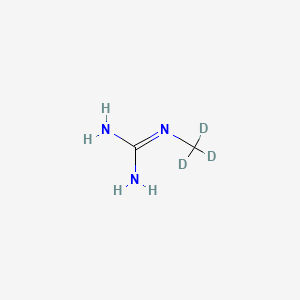





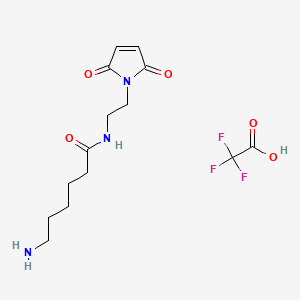
![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)
